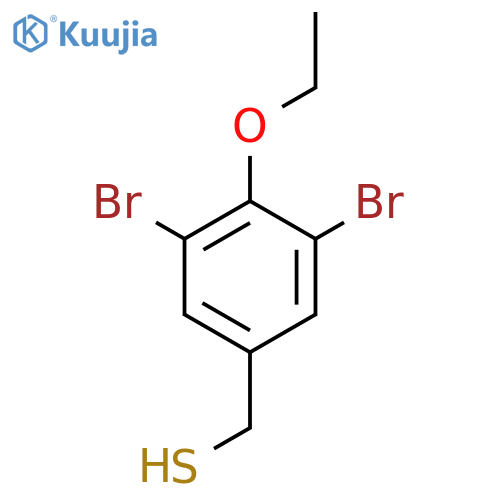Cas no 2172219-96-2 ((3,5-dibromo-4-ethoxyphenyl)methanethiol)

2172219-96-2 structure
商品名:(3,5-dibromo-4-ethoxyphenyl)methanethiol
(3,5-dibromo-4-ethoxyphenyl)methanethiol 化学的及び物理的性質
名前と識別子
-
- (3,5-dibromo-4-ethoxyphenyl)methanethiol
- EN300-1288551
- 2172219-96-2
-
- インチ: 1S/C9H10Br2OS/c1-2-12-9-7(10)3-6(5-13)4-8(9)11/h3-4,13H,2,5H2,1H3
- InChIKey: COTOLGTYBRCPHE-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(CS)C=C(C=1OCC)Br
計算された属性
- せいみつぶんしりょう: 325.87986g/mol
- どういたいしつりょう: 323.88191g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 10.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
(3,5-dibromo-4-ethoxyphenyl)methanethiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1288551-1.0g |
(3,5-dibromo-4-ethoxyphenyl)methanethiol |
2172219-96-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1288551-50mg |
(3,5-dibromo-4-ethoxyphenyl)methanethiol |
2172219-96-2 | 50mg |
$647.0 | 2023-10-01 | ||
| Enamine | EN300-1288551-500mg |
(3,5-dibromo-4-ethoxyphenyl)methanethiol |
2172219-96-2 | 500mg |
$739.0 | 2023-10-01 | ||
| Enamine | EN300-1288551-1000mg |
(3,5-dibromo-4-ethoxyphenyl)methanethiol |
2172219-96-2 | 1000mg |
$770.0 | 2023-10-01 | ||
| Enamine | EN300-1288551-2500mg |
(3,5-dibromo-4-ethoxyphenyl)methanethiol |
2172219-96-2 | 2500mg |
$1509.0 | 2023-10-01 | ||
| Enamine | EN300-1288551-250mg |
(3,5-dibromo-4-ethoxyphenyl)methanethiol |
2172219-96-2 | 250mg |
$708.0 | 2023-10-01 | ||
| Enamine | EN300-1288551-5000mg |
(3,5-dibromo-4-ethoxyphenyl)methanethiol |
2172219-96-2 | 5000mg |
$2235.0 | 2023-10-01 | ||
| Enamine | EN300-1288551-10000mg |
(3,5-dibromo-4-ethoxyphenyl)methanethiol |
2172219-96-2 | 10000mg |
$3315.0 | 2023-10-01 | ||
| Enamine | EN300-1288551-100mg |
(3,5-dibromo-4-ethoxyphenyl)methanethiol |
2172219-96-2 | 100mg |
$678.0 | 2023-10-01 |
(3,5-dibromo-4-ethoxyphenyl)methanethiol 関連文献
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
2172219-96-2 ((3,5-dibromo-4-ethoxyphenyl)methanethiol) 関連製品
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量